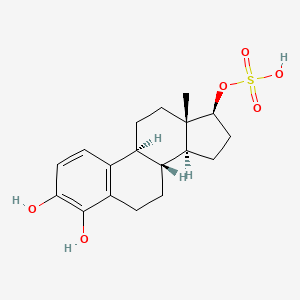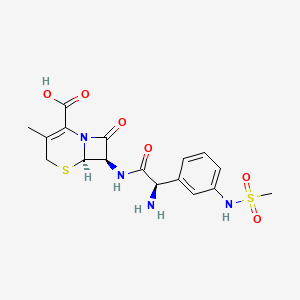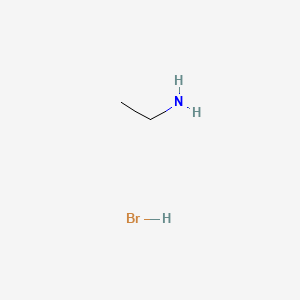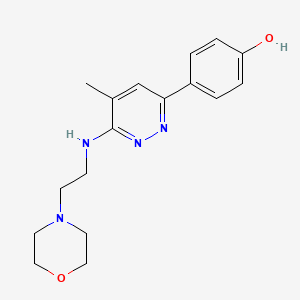
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide
Übersicht
Beschreibung
SKF 29661, also known as 1,2,3,4-tetrahydro-7-isoquinoline-sulfonamide, is a potent and selective inhibitor of the enzyme phenylethanolamine N-methyltransferase. This enzyme is crucial in the biosynthesis of epinephrine from norepinephrine. SKF 29661 has been extensively studied for its ability to inhibit this enzyme both in vitro and in vivo, making it a valuable tool in pharmacological research .
Wissenschaftliche Forschungsanwendungen
SKF 29661 wird in der wissenschaftlichen Forschung aufgrund seiner selektiven Hemmung der Phenylethanolamin-N-Methyltransferase häufig eingesetzt. Zu seinen Anwendungen gehören:
Chemie: Wird als Werkzeug zur Untersuchung der Enzymkinetik und Hemmungsmechanismen verwendet.
Biologie: Hilft beim Verständnis der Rolle von Adrenalin in physiologischen Prozessen.
Medizin: Untersucht auf mögliche therapeutische Anwendungen bei Erkrankungen im Zusammenhang mit Adrenalin-Dysregulation.
Industrie: Wird bei der Entwicklung neuer pharmakologischer Wirkstoffe eingesetzt, die das adrenerge System anvisieren
5. Wirkmechanismus
SKF 29661 entfaltet seine Wirkung durch Bindung an die aktive Stelle der Phenylethanolamin-N-Methyltransferase, wodurch die Umwandlung von Noradrenalin zu Adrenalin gehemmt wird. Diese Hemmung ist reversibel und hochspezifisch, was SKF 29661 zu einem wertvollen Werkzeug für die Untersuchung der physiologischen Bedeutung dieses Enzyms macht .
Ähnliche Verbindungen:
- SKF 64139: Ein weiterer Inhibitor der Phenylethanolamin-N-Methyltransferase, jedoch mit unterschiedlicher Selektivität und Potenz.
- Andere Isochinolinderivate: Verbindungen mit ähnlichen Strukturen, jedoch mit unterschiedlichen funktionellen Gruppen und biologischen Aktivitäten .
Einzigartigkeit: SKF 29661 ist einzigartig aufgrund seiner hohen Selektivität und Potenz als Inhibitor der Phenylethanolamin-N-Methyltransferase. Seine Fähigkeit, dieses Enzym sowohl in vitro als auch in vivo ohne signifikante Toxizität zu hemmen, macht es zu einem wertvollen pharmakologischen Werkzeug .
Wirkmechanismus
SKF 29661 exerts its effects by binding to the active site of phenylethanolamine N-methyltransferase, thereby inhibiting the conversion of norepinephrine to epinephrine. This inhibition is reversible and highly selective, making SKF 29661 a valuable tool for studying the physiological importance of this enzyme .
Similar Compounds:
- SKF 64139: Another inhibitor of phenylethanolamine N-methyltransferase, but with different selectivity and potency.
- Other isoquinoline derivatives: Compounds with similar structures but varying functional groups and biological activities .
Uniqueness: SKF 29661 is unique due to its high selectivity and potency as an inhibitor of phenylethanolamine N-methyltransferase. Its ability to inhibit this enzyme both in vitro and in vivo without significant toxicity makes it a valuable pharmacological tool .
Safety and Hazards
The safety information for 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide indicates that it has hazard statements H302,H312,H315,H319,H332,H335 . Precautionary statements include P261,P264,P270,P271,P280,P301+P312,P302+P352,P304+P340,P305+P351+P338,P312,P330,P332+P313,P337+P313,P362,P363,P403+P233,P405,P501 .
Biochemische Analyse
Biochemical Properties
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as phenylethanolamine N-methyltransferase (PNMT) . This enzyme is involved in the biosynthesis of catecholamines, and its inhibition can have various physiological effects. The compound interacts with PNMT by forming hydrogen bonds with the enzyme’s active site, thereby inhibiting its activity . Additionally, this compound has been shown to interact with other biomolecules, including proteins and nucleic acids, which may contribute to its therapeutic potential .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression, resulting in altered cellular functions. Furthermore, this compound has been shown to impact cellular metabolism by affecting the activity of metabolic enzymes and altering metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The compound exerts its effects by binding to specific enzymes and proteins, leading to their inhibition or activation . For example, its interaction with PNMT results in the inhibition of catecholamine biosynthesis . Additionally, this compound can influence gene expression by binding to nucleic acids and modulating transcriptional activity . These molecular interactions contribute to the compound’s overall biochemical and physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions . Its degradation can occur over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as the inhibition of PNMT and modulation of cellular signaling pathways . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . Additionally, this compound may be metabolized through pathways involving oxidation, reduction, and conjugation reactions, which can influence its overall bioavailability and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via active transport mechanisms and distributed to specific organelles where it exerts its effects . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nucleic acids and modulate gene expression . Alternatively, it may be targeted to the cytoplasm or mitochondria, affecting metabolic processes and enzyme activity . The subcellular localization of this compound is an important factor in determining its overall biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of SKF 29661 involves the cyclization of appropriate precursors to form the isoquinoline ring system, followed by sulfonamide formation. The specific synthetic route and reaction conditions are proprietary and detailed in specialized chemical literature .
Industrial Production Methods: Industrial production of SKF 29661 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and efficacy of the compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: SKF 29661 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien umfassen Halogenierungsmittel und Nukleophile. Die Bedingungen beinhalten häufig milde Temperaturen und Lösungsmittel wie Dichlormethan.
Oxidationsreaktionen: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren Bedingungen verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene Derivate von SKF 29661 mit modifizierten funktionellen Gruppen ergeben .
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-14(12,13)9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLLZXSYRBMNOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185328 | |
| Record name | 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31404-61-2 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031404612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-TETRAHYDROISOQUINOLINE-7-SULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ASE44P9QJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
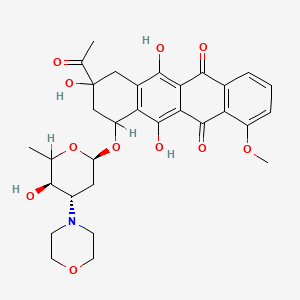
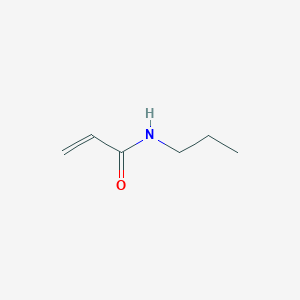
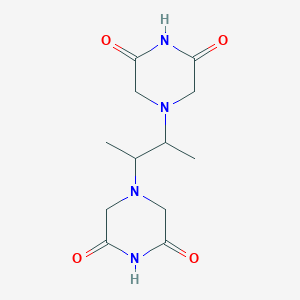
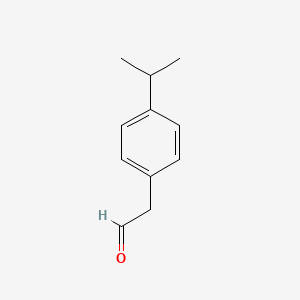

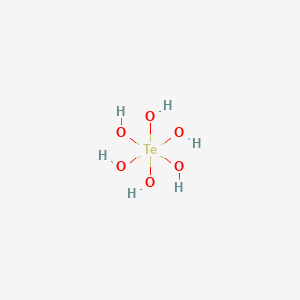
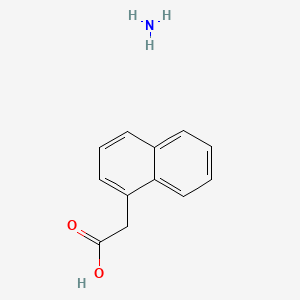
![2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid](/img/structure/B1208419.png)

